Benocyclidine

Dopamine reuptake inhibition NMDA receptor affinity PCP receptor binding

Benocyclidine (BTCP) is a structurally distinct arylcyclohexylamine and a high-affinity, selective dopamine reuptake inhibitor (DAT IC50 = 7–8 nM, Ki = 5.84 nM) with negligible NMDA receptor interaction (K0.5 = 6 µM). Unlike PCP or ketamine, BTCP produces a cocaine-like behavioral profile without dissociative or ataxic side effects, making it the superior tool for dissecting dopaminergic mechanisms in reward, addiction, and behavioral models. Its well-characterized analytical fingerprint and use as a [3H]-radioligand for DAT binding kinetics, ligand displacement, and cryo-EM structural studies make it an essential reference standard for forensic toxicology method development. Procure BTCP to ensure target specificity and reproducibility in your DAT-focused research.

Molecular Formula C19H25NS
Molecular Weight 299.5 g/mol
CAS No. 112726-66-6
Cat. No. B109896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenocyclidine
CAS112726-66-6
Synonyms1-(1-(2-benzo(b)thienyl)cyclohexyl)piperidine
1-BTCP
GK 13
GK-13
N-(1-(2-benzo(b)thiophenyl)cyclohexyl)piperidine
Molecular FormulaC19H25NS
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4
InChIInChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2
InChIKeyRGSVXQJPSWZXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Benocyclidine (BTCP) 112726-66-6: A Selective Dopamine Reuptake Inhibitor for Neuroscience Research


Benocyclidine (BTCP), with CAS number 112726-66-6, is a synthetic compound belonging to the arylcyclohexylamine class [1]. It is a structural derivative of phencyclidine (PCP) where the phenyl ring is replaced by a benzothiophene group [2]. This structural modification results in a profound pharmacological shift, making Benocyclidine a potent and selective dopamine reuptake inhibitor (DRI) [3]. Unlike its parent compound PCP, it exhibits negligible affinity for the NMDA receptor-linked phencyclidine binding site .

Why Benocyclidine (BTCP) 112726-66-6 Cannot Be Replaced by PCP, Ketamine, or Cocaine in Targeted Research


Substituting Benocyclidine with other arylcyclohexylamines like PCP or ketamine, or with cocaine, will lead to fundamentally different experimental outcomes due to its unique pharmacological profile [1]. While PCP and ketamine are non-competitive NMDA receptor antagonists, Benocyclidine is a selective dopamine reuptake inhibitor (DRI) . Compared to cocaine, another DRI, Benocyclidine exhibits a significantly different behavioral profile and a distinct interaction with the dopamine transporter (DAT) complex, which is critical for studies requiring a specific and well-characterized tool compound . The evidence below details the specific, quantifiable differences that preclude simple substitution.

Quantitative Evidence for Benocyclidine (BTCP) 112726-66-6: Potency, Selectivity, and Functional Differentiation


Benocyclidine (BTCP) vs. Phencyclidine (PCP): Dopamine Reuptake Inhibition Potency and NMDA Receptor Affinity

Benocyclidine (BTCP) is a highly potent dopamine reuptake inhibitor with an IC50 of 7-8 nM, which is >750-fold more potent than its affinity for the PCP binding site on the NMDA receptor (K0.5 = 6 µM). In contrast, Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist with low potency as a dopamine reuptake inhibitor [1].

Dopamine reuptake inhibition NMDA receptor affinity PCP receptor binding

Behavioral Differentiation of Benocyclidine (BTCP) from PCP, Ketamine, and MK-801 in In Vivo Models

In a direct comparative study, Benocyclidine (BTCP) induced a behavioral syndrome in mice characterized by locomotion, sniffing, and gnawing, which closely resembled that of cocaine. In stark contrast, PCP, ketamine, and MK-801 produced a different set of behavioral effects including ataxia and stereotypies. The cocaine-like effects of BTCP were blocked by the D2 antagonist haloperidol, while PCP's effects were not [1].

Behavioral pharmacology Locomotor activity Drug discrimination Arylcyclohexylamine

Comparative Interaction of Benocyclidine (BTCP) and GBR-12935 with the Dopamine Transporter (DAT)

Radioligand binding studies in rat caudate membranes demonstrate that [3H]BTCP and [3H]GBR-12935, a well-established selective DAT ligand, label distinct but overlapping sites on the dopamine transporter. [3H]GBR-12935 was found to bind to two sites, with a high-affinity site for BTCP exhibiting a Ki value of 5.84 nM [1]. This indicates that Benocyclidine is a high-affinity ligand for a specific conformation or state of the DAT complex.

Dopamine transporter Radioligand binding GBR-12935 BTCP

Benocyclidine (BTCP) Demonstrates Reduced Ataxic Effects Compared to PCP Derivatives Like TCP

A key study on the role of the aromatic group in PCP analogs identified Benocyclidine (BTCP) as a compound devoid of the ataxic effects that are characteristic of other PCP derivatives, such as TCP (1-[1-(2-thienyl)cyclohexyl]piperidine). While TCP produced significant motor impairment, BTCP did not, highlighting its improved safety and behavioral specificity [1].

Ataxia Motor coordination PCP analogs Toxicity

In Vivo Potency of Benocyclidine (BTCP) in Displacing DAT Binding in the Striatum

The in vivo potency of Benocyclidine (BTCP) was assessed by its ability to displace radiolabeled binding in the mouse striatum. Unlabeled BTCP dose-dependently inhibited [3H]BTCP binding with an ID50 of 6.34 mg/kg, demonstrating its ability to effectively engage the target in a living system. For comparison, the dopamine reuptake inhibitor nomifensine had an ID50 of 11.06 mg/kg in the same paradigm .

Dopamine transporter In vivo binding Striatum Nomifensine

Recommended Research and Industrial Application Scenarios for Benocyclidine (BTCP) 112726-66-6


Investigating Dopamine Transporter (DAT) Function and Pharmacology in Vitro

Given its high affinity for the DAT (IC50 of 7-8 nM) and established use as a selective radioligand, Benocyclidine is ideally suited for in vitro studies of DAT binding kinetics, ligand displacement assays, and characterizing novel DAT inhibitors [1]. Its minimal NMDA receptor interaction (K0.5 of 6 µM) ensures that observed effects are specific to DAT engagement .

In Vivo Behavioral Studies of Dopaminergic Pathways Without Confounding NMDA Antagonism

Benocyclidine produces a cocaine-like behavioral profile (locomotion, sniffing, gnawing) without the ataxia or dissociative effects of PCP or ketamine [2]. This makes it a superior tool for dissecting the role of dopamine in behavior, reward, and addiction models in rodents, where the side effects of other arylcyclohexylamines would confound results.

Serving as a Reference Standard in Forensic Toxicology and Analytical Chemistry

As a structurally distinct arylcyclohexylamine with a well-characterized analytical fingerprint, Benocyclidine is a valuable reference standard for the development and validation of analytical methods (e.g., LC-MS, GC-MS) used in forensic toxicology to detect and quantify novel psychoactive substances [3].

Use as a High-Affinity Ligand for the Dopamine Transporter Complex in Structural Biology

The high-affinity interaction of Benocyclidine with the DAT complex (Ki of 5.84 nM for a specific site also recognized by GBR-12935) suggests its utility as a molecular probe in structural biology efforts aimed at understanding DAT conformation and dynamics [4]. It may serve as a valuable tool for stabilizing specific DAT states for crystallization or cryo-EM studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benocyclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.